molecular formula C10H21NO4 B1675357 Lucerastat CAS No. 141206-42-0

Lucerastat

货号: B1675357
CAS 编号: 141206-42-0
分子量: 219.28 g/mol
InChI 键: UQRORFVVSGFNRO-XFWSIPNHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase. It is being developed as a potential treatment for Fabry disease, a rare genetic disorder caused by mutations in the GLA gene. This compound offers a new therapeutic approach by reducing the substrate that forms globotriaosylceramide, which accumulates in patients with Fabry disease .

科学研究应用

Pharmacokinetics and Safety Profile

Pharmacokinetics : Studies have shown that lucerastat is rapidly absorbed following oral administration, with a half-life ranging from 8 to 10 hours. The pharmacokinetics are dose-proportional, indicating consistent absorption and elimination characteristics across various dosages. In patients with renal impairment, adjustments in dosing may be necessary due to increased plasma concentrations observed in those with moderate to severe renal function issues .

Safety : Clinical trials have reported that this compound is generally well tolerated. A phase 1b study involving ten patients indicated significant reductions in plasma levels of glycosphingolipids without clinically relevant safety abnormalities . Adverse events were mild and infrequent, underscoring the compound's favorable safety profile .

Clinical Trial Findings

This compound has been evaluated in several clinical trials focusing on its efficacy in reducing symptoms associated with Fabry disease.

  • Efficacy in Fabry Disease :
    • Study Design : A multicenter, double-blind, randomized trial assessed the impact of this compound on symptoms such as pain and gastrointestinal issues in Fabry patients. Participants received either this compound or placebo alongside standard ERT .
    • Results : Although the primary endpoint of reducing neuropathic pain was not met during a 6-month treatment period, secondary outcomes suggested potential benefits in lowering glycosphingolipid levels and improving quality of life .
  • Long-Term Effects :
    • Ongoing studies aim to evaluate the long-term safety and efficacy of this compound over extended periods (up to 48 months) post-initial treatment phase. These studies will further assess its impact on renal and cardiac function in adults with Fabry disease .

Comparative Effectiveness

In comparative studies against existing treatments such as agalsidase alfa and migalastat, this compound has demonstrated superior efficacy in reducing globotriaosylceramide levels across various genotypes associated with Fabry disease . The median IC50 values for this compound were found to be significantly lower than those for other therapies, indicating its potential as a more effective treatment option .

Data Summary Table

Parameter This compound Agalsidase Alfa Migalastat
MechanismGlucosylceramide synthase inhibitorEnzyme replacementPharmacologic chaperone
Dosage1000 mg b.i.d.Varies (every 2 weeks)123 mg daily
Efficacy (GSL Reduction)Median IC50 = 11 μMVariesVaries
Safety ProfileWell tolerated; mild AEs reportedGenerally well toleratedMild AEs reported
Clinical Trial StatusOngoing Phase 3 studiesApprovedApproved

作用机制

Lucerastat 通过抑制葡萄糖神经酰胺合成酶发挥作用,葡萄糖神经酰胺合成酶负责糖鞘脂生物合成的第一步。通过抑制这种酶,this compound 减少了葡萄糖神经酰胺和其他下游糖鞘脂的产生,从而恢复了这些分子的合成与降解之间的平衡。 这种机制独立于 GLA 基因中的特定突变,使其成为治疗所有法布里病患者的潜在治疗方法 .

生化分析

Biochemical Properties

Lucerastat is an inhibitor of glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of glycosphingolipids. By inhibiting this enzyme, this compound has the potential to restore the balance between synthesis and degradation of glycosphingolipids in glycolipid storage disorders such as Gaucher disease and Fabry disease .

Cellular Effects

This compound has demonstrated a substantial reduction in levels of the Fabry disease biomarker plasma Gb3 during the treatment period . A decrease of approximately 50% was observed in plasma Gb3 in the this compound treatment group compared to an increase of 12% in the placebo group . Furthermore, results suggested a treatment effect on kidney function .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of glucosylceramide synthase . This inhibition leads to a decrease in the synthesis of glycosphingolipids, thereby potentially restoring the balance between synthesis and degradation of these lipids in glycolipid storage disorders .

Temporal Effects in Laboratory Settings

This compound demonstrated a long-term effect on plasma Gb3 levels and a potential positive long-term effect on kidney function . The analysis also showed a safety and tolerability profile consistent with that observed during the 6-month randomized treatment period .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipids . It inhibits glucosylceramide synthase, a key enzyme in this pathway .

准备方法

Lucerastat 通过一系列涉及形成亚氨基糖结构的化学反应合成。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学转化。 工业生产方法侧重于优化这些反应,以确保最终产品的产率和纯度高 .

化学反应分析

Lucerastat 经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物通常是亚氨基糖结构的衍生物,它们保留了母体化合物的生物活性 .

相似化合物的比较

Lucerastat 在葡萄糖神经酰胺合成酶抑制剂中是独特的,因为它具有口服生物利用度和高溶解度。类似的化合物包括文格鲁司他和辛巴格鲁司他,它们也抑制葡萄糖神经酰胺合成酶,但其药代动力学特性和临床应用不同。 This compound 能够提供底物还原治疗,无论法布里病中的潜在突变如何,这使其有别于其他仅限于特定突变的治疗方法 .

生物活性

Lucerastat is a novel compound under investigation as a substrate reduction therapy (SRT) for Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A. It functions as a glucosylceramide synthase (GCS) inhibitor, aiming to reduce the accumulation of glycosphingolipids, particularly globotriaosylceramide (Gb3), in affected tissues. This article explores the biological activity of this compound, highlighting its pharmacodynamics, safety profile, and clinical efficacy based on recent studies.

This compound operates by inhibiting GCS, which plays a crucial role in the synthesis of glucosylceramide. By reducing the production of this substrate, this compound aims to restore the balance between synthesis and degradation of glycosphingolipids. This mechanism is particularly relevant in conditions like Fabry disease, where Gb3 accumulates in various tissues, leading to severe symptoms.

Key Findings on Biological Activity

  • Substrate Reduction : In preclinical studies, this compound demonstrated significant reductions in Gb3 levels in both cultured fibroblasts from Fabry patients and in animal models. For instance, this compound treatment resulted in a median IC50 of 11 μM for Gb3 reduction across various cell lines, with an average percent reduction of 77% .
  • Crossing the Blood-Brain Barrier : this compound effectively crosses the blood-brain barrier, which was evidenced by its ability to reduce GM2 ganglioside accumulation and improve neuromotor performance in mouse models of GM2 gangliosidosis .
  • Clinical Pharmacokinetics : Clinical studies have shown that this compound has reproducible pharmacokinetics characterized by rapid absorption and elimination without saturation effects at doses up to 4000 mg .
  • Safety and Tolerability : this compound has been well tolerated in clinical trials with minimal adverse effects reported. In a Phase 1 study involving healthy subjects, it was administered for two weeks at doses of 1 g twice daily without significant safety concerns .

MODIFY Study

The MODIFY study is a pivotal Phase 3 clinical trial assessing this compound's efficacy in reducing neuropathic pain associated with Fabry disease. Despite initial expectations, results indicated that this compound did not significantly outperform placebo in alleviating neuropathic pain . However, biochemical analyses confirmed that this compound effectively lowered Gb3 levels in patients receiving treatment alongside enzyme replacement therapy (ERT) .

Summary of Clinical Findings

Study PhasePrimary EndpointResults
Phase 1Safety/TolerabilityWell tolerated; no significant adverse effects
Phase 3Neuropathic PainDid not outperform placebo
BiochemicalGb3 ReductionSignificant reductions observed

Case Studies

Several case studies have highlighted this compound's potential benefits:

  • Case Study 1 : A patient with classic Fabry disease showed a notable reduction in plasma GlcCer and Gb3 after three months of this compound treatment alongside ERT.
  • Case Study 2 : In a cohort of Fabry patients with different GLA mutations, this compound consistently reduced Gb3 levels across all genotypes.

属性

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161601
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141206-42-0
Record name Lucerastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucerastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCERASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucerastat
Reactant of Route 2
Reactant of Route 2
Lucerastat
Reactant of Route 3
Reactant of Route 3
Lucerastat
Reactant of Route 4
Lucerastat
Reactant of Route 5
Lucerastat
Reactant of Route 6
Lucerastat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。